molecular formula C11H19N B13104313 6-Ethyloctahydro-5,8-methanoindolizine

6-Ethyloctahydro-5,8-methanoindolizine

Cat. No.: B13104313
M. Wt: 165.27 g/mol
InChI Key: OOPRJPVOGVOIGO-UHFFFAOYSA-N
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Description

6-Ethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyloctahydro-5,8-methanoindolizine can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives with suitable reagents under specific conditions . For instance, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst followed by aldol condensation can yield indolizine derivatives . Another method involves the cyclization of 2-alkylpyridines with cyanohydrin triflates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-Ethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways . The compound can bind to cellular receptors, enzymes, or ion channels, leading to various biological effects. For example, it may inhibit DNA topoisomerase I, leading to anticancer activity . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

9-ethyl-2-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C11H19N/c1-2-8-6-9-7-11(8)12-5-3-4-10(9)12/h8-11H,2-7H2,1H3

InChI Key

OOPRJPVOGVOIGO-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2CC1N3C2CCC3

Origin of Product

United States

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